2-Phenyl-7H-purin-6-amine is a purine derivative characterized by a phenyl group attached to the purine ring. Purines are essential components of nucleic acids, playing a crucial role in genetic information storage and transfer. This compound is also known for its potential biological activities, including interactions with purine receptors and enzymes involved in cellular signaling pathways.
The compound is identified by the Chemical Abstracts Service Registry Number 1501-45-7. It can be sourced from various chemical suppliers and is often used in research settings for its biological properties and as a building block in organic synthesis.
2-Phenyl-7H-purin-6-amine is classified as an organic compound, specifically a purine derivative. It falls under the category of heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 2-phenyl-7H-purin-6-amine typically involves the reaction of 2,6-dichloropurine with aniline. The reaction conditions generally include:
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms on the purine ring are replaced by the phenylamine group.
In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may be used to ensure consistent production quality. The reaction conditions can be adjusted to improve yield, such as varying temperature and pressure during synthesis.
The molecular structure of 2-phenyl-7H-purin-6-amine consists of a purine ring with a phenyl group attached at the 2-position. The compound's molecular formula is , and it has a molecular weight of approximately 210.22 g/mol.
Computational studies using Density Functional Theory (DFT) have been employed to analyze the conformations and stability of various tautomers of this compound, revealing insights into its structural dynamics in different solvents .
2-Phenyl-7H-purin-6-amine can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, impacting the yield and purity of the final products .
The mechanism of action for 2-phenyl-7H-purin-6-amine primarily involves its interaction with purine receptors and enzymes such as adenosine deaminase and xanthine oxidase. By inhibiting these enzymes, the compound can modulate cellular processes, potentially exerting therapeutic effects, particularly in cancer treatment .
2-Phenyl-7H-purin-6-amine typically appears as a crystalline solid. Its solubility varies depending on the solvent used; it is generally soluble in polar aprotic solvents like dimethylformamide and methanol.
The compound exhibits typical characteristics of purines, including:
Relevant data regarding its vibrational spectra and electronic properties have been studied using spectroscopic methods such as NMR and UV-visible spectroscopy .
2-Phenyl-7H-purin-6-amine has several notable applications in scientific research:
This compound's unique structural features make it valuable for further research into its biological activities and potential therapeutic applications.
Purine derivatives constitute a cornerstone of medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents targeting essential cellular processes. The inherent molecular diversity of the purine ring system—characterized by its imidazo[4,5-d]pyrimidine structure—enables broad interactions with biological macromolecules, including enzymes, receptors, and nucleic acids [8]. This versatility underpins their significance in drug discovery, particularly in oncology, virology, and metabolic disease therapeutics.
Purine analogs directly influence RNA modification pathways ("epitranscriptomics"), which govern post-transcriptional gene regulation. The N-6 position of adenine—structurally analogous to the 6-amino group in 2-phenyl-7H-purin-6-amine—serves as a site for methylation by RNA methyltransferases (MTases). These enzymes utilize S-adenosyl-l-methionine (SAM) as a cofactor to install methyl groups, thereby modulating RNA stability, translation, and subcellular localization [9]. Dysregulation of these processes is implicated in oncogenesis and viral replication. Notably, purine-based compounds can competitively inhibit MTases or alter methylation patterns, making them critical tools for targeting epitranscriptomic dysregulation in diseases like hepatocellular carcinoma [5] [9].
2-Phenyl-7H-purin-6-amine features a canonical purine core modified at two critical positions:
This structure enables dual-targeting capabilities: the purine moiety interacts with catalytic sites of nucleotide-processing enzymes, while the aryl group engages adjacent hydrophobic domains. For example, in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, similar scaffolds exploit aromatic stacking within the ubiquinone binding site [2]. The compound’s planar configuration further facilitates intercalation into nucleic acid structures, disrupting DNA replication and repair machinery [8].
Compound | Core Structure | Biological Significance |
---|---|---|
2-Phenyl-7H-purin-6-amine | Purine-6-amine with C2 phenyl | Nucleotide analog; scaffold for enzyme inhibition & nucleic acid targeting |
N-Ethyl-2-phenyl-7H-purin-6-amine | N6-ethylated derivative | Enhanced lipophilicity for membrane penetration [4] |
2-Chloro-N-phenyl-7H-purin-6-amine | C2-chloro substitution | Electrophilic site for covalent binding to nucleophiles [6] |
N-(Oxolan-2-ylmethyl)-2-phenyl-7H-purin-6-amine | N6-tetrahydrofuranmethyl | Improved solubility & metabolic stability [1] |
Purine-based drug development evolved from natural product isolation (e.g., caffeine, theophylline) to rational design of synthetic analogs. Key milestones include:
2-Phenyl-7H-purin-6-amine derivatives represent a structural evolution aimed at optimizing target selectivity and metabolic stability. Modifications at the N6, C2, and C9 positions enable fine-tuning of pharmacokinetic and pharmacodynamic properties, as evidenced by advanced candidates in antimalarial and anticancer pipelines [2] [5].
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